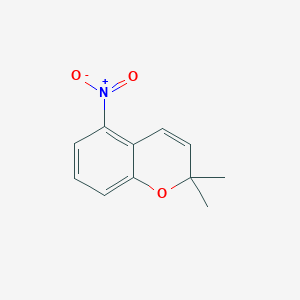![molecular formula C17H15N3S2 B14422976 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine CAS No. 87035-30-1](/img/no-structure.png)
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine is a complex organic compound that features a unique combination of benzothiophene, imidazole, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiophene moiety, followed by its attachment to the imidazole-pyridine scaffold through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents like N-bromosuccinimide (NBS) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene or imidazole rings.
Aplicaciones Científicas De Investigación
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene derivatives: Compounds like 2-phenylbenzothiophene share the benzothiophene moiety and exhibit similar chemical reactivity.
Imidazole derivatives: Compounds such as 1-methylimidazole have similar structural features and are used in various chemical and biological applications.
Pyridine derivatives: Compounds like 2,6-lutidine share the pyridine ring and are used as ligands in coordination chemistry.
Uniqueness
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine is unique due to its combination of three distinct heterocyclic moieties, which confer a wide range of chemical reactivity and biological activity. This structural complexity makes it a versatile compound for various scientific research applications.
Propiedades
| 87035-30-1 | |
Fórmula molecular |
C17H15N3S2 |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
4-(1-benzothiophen-3-ylmethylsulfanyl)-1-ethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C17H15N3S2/c1-2-20-11-19-16-14(20)7-8-18-17(16)22-10-12-9-21-15-6-4-3-5-13(12)15/h3-9,11H,2,10H2,1H3 |
Clave InChI |
AIXPEYNUVIJNHX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C1C=CN=C2SCC3=CSC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol)](/img/structure/B14422962.png)
